N-Acetyl-3-hydroxy-L-tyrosine

概要

説明

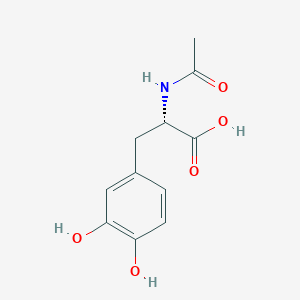

N-Acetyl-3-hydroxy-L-tyrosine is a derivative of the amino acid L-tyrosine. It is characterized by the presence of an acetyl group attached to the nitrogen atom and a hydroxyl group on the aromatic ring. This compound is known for its enhanced solubility and stability compared to L-tyrosine, making it more bioavailable and effective in various applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl-3-hydroxy-L-tyrosine typically involves the acetylation of L-tyrosine. One common method is to react L-tyrosine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under mild conditions, usually at room temperature, to yield this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or chromatography techniques .

化学反応の分析

Types of Reactions

N-Acetyl-3-hydroxy-L-tyrosine undergoes various chemical reactions, including:

Oxidation: The hydroxyl group on the aromatic ring can be oxidized to form quinones.

Reduction: The compound can be reduced to remove the acetyl group, reverting to L-tyrosine.

Substitution: The hydroxyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Reagents like halogens or sulfonyl chlorides are often employed.

Major Products Formed

Oxidation: N-Acetyl-dopaquinone

Reduction: L-tyrosine

Substitution: Various substituted tyrosine derivatives

科学的研究の応用

N-Acetyl-3-hydroxy-L-tyrosine has a wide range of applications in scientific research:

Chemistry: Used as a model compound to study amino acid reactions and modifications.

Biology: Investigated for its role in neurotransmitter synthesis and regulation.

Medicine: Explored for its potential in treating cognitive disorders and enhancing mental performance.

Industry: Utilized in the production of pharmaceuticals and as a dietary supplement

作用機序

N-Acetyl-3-hydroxy-L-tyrosine exerts its effects primarily through its conversion to L-tyrosine in the body. L-tyrosine is a precursor to several important neurotransmitters, including dopamine, norepinephrine, and epinephrine. These neurotransmitters play crucial roles in mood regulation, cognitive function, and stress response . The acetylation enhances the compound’s ability to cross the blood-brain barrier, making it more effective in increasing neurotransmitter levels .

類似化合物との比較

Similar Compounds

- N-Acetyl-L-tyrosine

- L-tyrosine

- N-Acetyl-L-phenylalanine

- N-Acetyl-L-tryptophan

- N-Acetyl-L-histidine

Uniqueness

N-Acetyl-3-hydroxy-L-tyrosine stands out due to its enhanced solubility and stability compared to L-tyrosine. The presence of the hydroxyl group on the aromatic ring also allows for unique chemical reactions and modifications, making it a versatile compound in various research and industrial applications .

生物活性

N-Acetyl-3-hydroxy-L-tyrosine (NAT) is a derivative of the amino acid L-tyrosine, known for its potential biological activities and therapeutic applications. This article explores its biological effects, mechanisms of action, and relevant research findings.

Structural Characteristics

This compound is an acetylated form of L-tyrosine, which enhances its solubility and bioavailability. The acetylation at the nitrogen terminus is a common post-translational modification that influences protein stability and function. Approximately 85% of human proteins undergo N-terminal acetylation, which is crucial for their biological activity and cellular localization .

NAT exhibits several biological activities, primarily attributed to its role in modulating oxidative stress and mitochondrial function:

- Mitohormesis : NAT has been identified as a triggering factor for mitohormesis, a process where low levels of reactive oxygen species (ROS) induce a protective cellular response. Under stress conditions, NAT promotes ROS production in mitochondria, leading to the activation of antioxidant defense mechanisms via FoxO signaling pathways .

- Antioxidant Activity : The compound enhances the expression of antioxidant enzymes, thereby reducing oxidative damage in cells. This effect is particularly significant in models of heat stress where NAT pretreatment lowers levels of corticosterone and peroxidized lipids .

- Antiproliferative Effects : NAT has shown potential in repressing tumor growth through mechanisms involving the activation of Keap1, which regulates cellular responses to oxidative stress and inflammation .

Biological Activities

The following table summarizes the key biological activities associated with this compound:

Study 1: Mitohormesis Induction

A study demonstrated that pretreatment with NAT significantly increased stress tolerance in both Drosophila larvae and mice subjected to heat stress. The results indicated that NAT-induced ROS production was crucial for activating protective gene expressions .

Study 2: Antioxidant Response

Research showed that supplementation with NAT led to increased expression of genes associated with antioxidant defense mechanisms in stressed animal models. This suggests that NAT may play a vital role in enhancing the resilience of cells under oxidative stress conditions .

Study 3: Cognitive Performance

A review highlighted mixed results regarding NAT's effects on cognitive performance, particularly in stressful situations. While some studies suggested improvements in mental alertness and cognitive function, further research is necessary to establish consistent outcomes .

特性

IUPAC Name |

(2S)-2-acetamido-3-(3,4-dihydroxyphenyl)propanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO5/c1-6(13)12-8(11(16)17)4-7-2-3-9(14)10(15)5-7/h2-3,5,8,14-15H,4H2,1H3,(H,12,13)(H,16,17)/t8-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGCLHVKCJVVHLN-QMMMGPOBSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)N[C@@H](CC1=CC(=C(C=C1)O)O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10553855 | |

| Record name | N-Acetyl-3-hydroxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19641-90-8 | |

| Record name | N-Acetyl-3-hydroxy-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10553855 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。